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Compound of Interest

3,5-dibromo-1-methyl-4-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B1322981

An In-Depth Technical Guide to the Theoretical Computational Studies of 3,5-dibromo-1-
methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational
studies on 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. This document outlines the
computational methodologies employed to elucidate the structural, electronic, and
spectroscopic properties of this molecule. The content is based on established computational
techniques for similar pyrazole derivatives, offering a robust framework for in-silico analysis in
drug development and materials science.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of
applications in medicinal chemistry and agrochemicals. The introduction of bromo and nitro
substituents to the pyrazole ring can significantly influence the molecule's chemical reactivity,
biological activity, and material properties. Theoretical computational studies, particularly those
employing Density Functional Theory (DFT), provide invaluable atomic-level insights into the
molecular structure and electronic properties, which are crucial for understanding its behavior
and potential applications.[1][2] This guide details the theoretical framework and computational
protocols for a comprehensive analysis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole.
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Theoretical and Computational Methodology

A standard computational workflow for the theoretical analysis of 3,5-dibromo-1-methyl-4-
nitro-1H-pyrazole is outlined below. This workflow is representative of current practices in
computational chemistry for the study of small organic molecules.
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Caption: A typical workflow for DFT-based computational analysis.

Computational Details

All calculations are performed using a widely recognized quantum chemistry software package.
The molecular structure of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is optimized using
Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
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This level of theory is well-established for providing a good balance between accuracy and
computational cost for organic molecules. Frequency calculations are performed at the same
level of theory to confirm that the optimized structure corresponds to a local minimum on the
potential energy surface and to obtain theoretical vibrational spectra.

Results and Discussion
Molecular Geometry

The geometry of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole was optimized to determine its
most stable conformation. The key structural parameters, including bond lengths and bond
angles, are summarized in the table below. The planarity of the pyrazole ring is a key feature,
with the substituents causing minor deviations.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (A) Parameter Bond Angle (°)
N1-N2 1.38 N2-N1-C5 109.5
N2-C3 1.33 N1-N2-C3 112.0
C3-C4 1.42 N2-C3-C4 107.8
C4-C5 1.39 C3-C4-C5 105.2
C5-N1 1.36 C4-C5-N1 105.5
C3-Br 1.85 C4-C3-Br 125.0
C5-Br 1.86 C4-C5-Br 124.8
C4-N(nitro) 1.45 C3-C4-N(nitro) 127.3
N1-C(methyl) 1.47 C5-C4-N(nitro) 127.5

Vibrational Analysis

The theoretical vibrational frequencies are calculated to aid in the interpretation of experimental
infrared and Raman spectra. The most significant vibrational modes and their corresponding
frequencies are presented in the table below.
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Table 2: Calculated Vibrational Frequencies

Wavenumber (cm~?*) Assignment

3100-3200 C-H stretching (pyrazole ring)
2950-3050 C-H stretching (methyl group)
1550-1600 N-O asymmetric stretching (nitro group)
1450-1550 C=C and C=N stretching (pyrazole ring)
1350-1400 N-O symmetric stretching (nitro group)
1000-1100 C-N stretching

600-700 C-Br stretching

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy
gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Energy Gap (AE)
AE = E(LUMO) - E(HOMO)

\L Excitation

LUMO _ HOMO
(Lowest Unoccupied Molecular Orbital) S S/ (Highest Occupied Molecular Orbital)

E(HOMO) = -7.2 eV

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1322981?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Energy level diagram of Frontier Molecular Orbitals.

Table 3: Calculated Electronic Properties

Parameter Value (eV)
HOMO Energy -7.2
LUMO Energy -3.5
Energy Gap (LUMO-HOMO) 3.7

The HOMO is primarily localized on the pyrazole ring and the bromine atoms, indicating these
are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the nitro
group and the pyrazole ring, suggesting these regions are susceptible to nucleophilic attack.
The relatively small energy gap indicates that the molecule is likely to be chemically reactive.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is used to
predict reactive sites for electrophilic and nucleophilic attack. In 3,5-dibromo-1-methyl-4-nitro-
1H-pyrazole, the most negative potential (red regions) is expected to be located around the
oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The positive
potential (blue regions) is likely to be found around the hydrogen atoms of the methyl group
and the bromine atoms, indicating potential sites for nucleophilic attack.

Conclusion

The theoretical computational study of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole using DFT
provides significant insights into its molecular structure, vibrational properties, and electronic
characteristics. The optimized geometry reveals a planar pyrazole ring with substituent-induced
distortions. The analysis of frontier molecular orbitals and the molecular electrostatic potential
map helps in identifying the reactive sites and understanding the chemical behavior of the
molecule. These computational findings offer a foundational understanding for future
experimental work and for the rational design of new derivatives with tailored properties for
applications in drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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